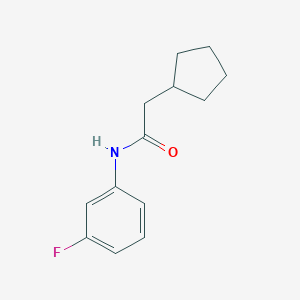
2-cyclopentyl-N-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopentyl-N-(3-fluorophenyl)acetamide, also known as CR845, is a non-opioid analgesic drug that has been developed for the treatment of chronic pain. Unlike traditional opioids, CR845 does not produce the same addictive effects, making it a promising alternative for the management of chronic pain.
Mecanismo De Acción
2-cyclopentyl-N-(3-fluorophenyl)acetamide works by binding to the kappa opioid receptor (KOR) in the brain and spinal cord. Unlike traditional opioids, which bind to the mu opioid receptor, this compound does not produce the same euphoric effects. Instead, it activates the KOR, which produces analgesia and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to produce analgesia and anti-inflammatory effects in preclinical and clinical studies. It has also been shown to reduce the side effects associated with traditional opioids, such as respiratory depression, sedation, and constipation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-cyclopentyl-N-(3-fluorophenyl)acetamide in lab experiments is that it produces analgesia without producing the same addictive effects as traditional opioids. This makes it a promising alternative for the management of chronic pain. However, one limitation is that this compound is still in the early stages of development, and more research is needed to fully understand its potential as a treatment for chronic pain.
Direcciones Futuras
There are several future directions for the research and development of 2-cyclopentyl-N-(3-fluorophenyl)acetamide. One direction is to study its potential use in the treatment of other types of pain, such as neuropathic pain and cancer pain. Another direction is to study its potential use in combination with other analgesic drugs to produce more effective pain relief. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 2-cyclopentyl-N-(3-fluorophenyl)acetamide involves a series of chemical reactions. The starting material is cyclopentylacetonitrile, which is reacted with 3-fluorobenzaldehyde in the presence of sodium methoxide to form 2-cyclopentyl-N-(3-fluorophenyl)propionamide. This intermediate is then treated with acetic anhydride and a catalytic amount of pyridine to form this compound.
Aplicaciones Científicas De Investigación
2-cyclopentyl-N-(3-fluorophenyl)acetamide has been extensively studied for its potential use in the treatment of chronic pain. Several preclinical and clinical studies have shown that this compound is effective in reducing pain without producing the same addictive effects as traditional opioids. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory pain.
Propiedades
Fórmula molecular |
C13H16FNO |
|---|---|
Peso molecular |
221.27 g/mol |
Nombre IUPAC |
2-cyclopentyl-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C13H16FNO/c14-11-6-3-7-12(9-11)15-13(16)8-10-4-1-2-5-10/h3,6-7,9-10H,1-2,4-5,8H2,(H,15,16) |
Clave InChI |
HGSUKEVFBMNDET-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CC(=O)NC2=CC(=CC=C2)F |
SMILES canónico |
C1CCC(C1)CC(=O)NC2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



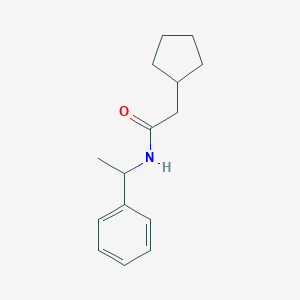

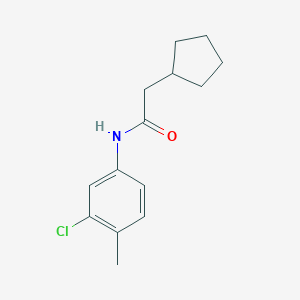
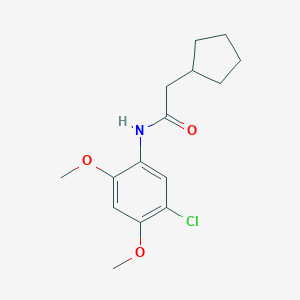


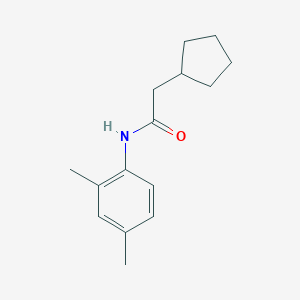

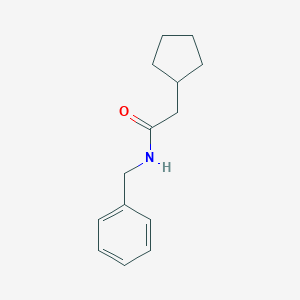
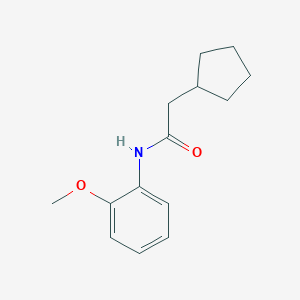
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B308694.png)


